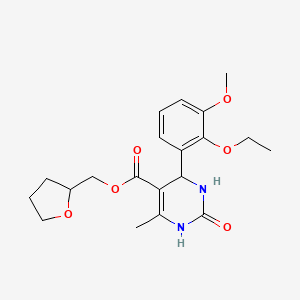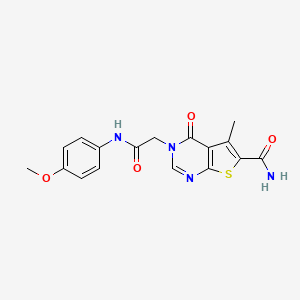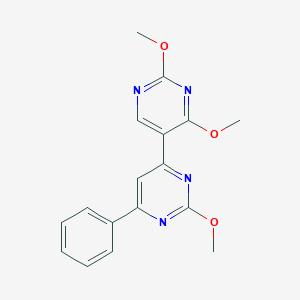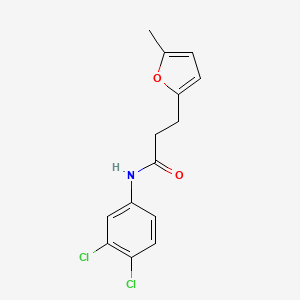
2-(2-fluorophenyl)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenyl)-3-(4-methoxyphenyl)-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C21H15FN2O2 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.11175589 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescent Chemical Sensor : Quinazolinone derivatives have been used in the development of fluorescent chemical sensors. A study demonstrated the use of 2-(2'-hydroxy-phenyl)-4(3H)-quinazolinone (HPQ) as a fluoroionophore for the sensitive detection of Fe3+ ions. This sensor exhibited excellent selectivity for Fe3+ over other cations, including alkali, alkaline earth, and transitional metal ions, making it useful in pharmaceutical sample analysis (Zhang et al., 2007).
Anti-Inflammatory Activity : Certain 4(1H)-quinazolinone derivatives have been synthesized and shown to exhibit anti-inflammatory activity. The structure-activity relationship data from this study indicated that specific substitutions on the quinazolinone ring enhanced potency and the presence of a halogen atom, like fluorine, was preferred for activity (Ozaki et al., 1985).
Antioxidant Properties : A research focused on the synthesis of 2-substituted quinazolin-4(3H)-ones and their evaluation for antioxidant properties. The study found that to obtain antioxidant activity, specific substituents were required, and certain derivatives also exhibited metal-chelating properties (Mravljak et al., 2021).
Synthesis of Derivatives for β₁-Adrenergic Receptor Antagonism : Research has been conducted on synthesizing isopropyl- and fluoroisopropyl-amino derivatives of a β(1)-adrenergic receptor antagonist using quinazolinone derivatives. These compounds showed selectivity towards β(1)-adrenergic receptors over other types, indicating potential applications in cardiovascular therapies (Stephenson et al., 2011).
Synthesis and Luminescent Properties for Bioimaging : Quinazolinones have been identified as having good luminescence properties, making them promising for use as fluorescent probes and biological imaging reagents. This review discusses the advances in quinazolinone-based luminescent materials, highlighting their biocompatibility and efficiency (Xing et al., 2021).
Corrosion Inhibition in Mild Steel : Novel quinazolinone derivatives have been evaluated as corrosion inhibitors for mild steel in acidic medium. These compounds showed significant inhibition efficiencies and acted via chemical adsorption on the metallic surface, suggesting their potential application in industrial corrosion prevention (Errahmany et al., 2020).
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-3-(4-methoxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2/c1-26-15-12-10-14(11-13-15)24-20(16-6-2-4-8-18(16)22)23-19-9-5-3-7-17(19)21(24)25/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVACZSKQRZXZQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5581677.png)
![7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5581689.png)

![N-({(2S,4S)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-fluoropyrrolidin-2-yl}methyl)pyrrolidine-1-carboxamide](/img/structure/B5581697.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B5581702.png)

![1-[(4aS,7aR)-4-(2-methoxyacetyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B5581708.png)
![1-methyl-2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)sulfanyl]-1H-benzimidazole](/img/structure/B5581716.png)
![2-benzyl-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B5581720.png)


![2-[(7-cyano-2,4-dioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-cyclopentylacetamide](/img/structure/B5581743.png)
![5,9-dimethyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B5581747.png)
![N-[1-(4-methylpiperidin-1-yl)propan-2-yl]-5-propylthiophene-3-carboxamide](/img/structure/B5581749.png)
